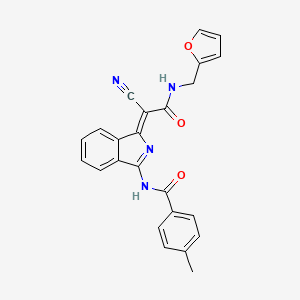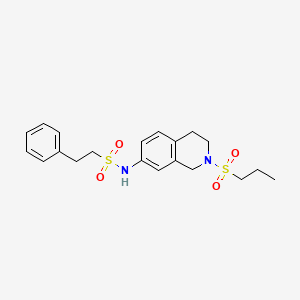![molecular formula C11H11FN2 B2396867 6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 177858-77-4](/img/structure/B2396867.png)
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H11FN2 . It has been used in the synthesis of various derivatives that have shown high anti-tumor activity .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been achieved by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The reaction conditions involve the use of sulfuric acid at 0 - 100°C for 4 hours . The choice of the carbonyl component of the Fischer reaction is generally not limited .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrido[4,3-b]indole core, which is a type of heterocyclic compound . The introduction of sulfonyl, alkyl, or aralkyl groups can increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles include the Fischer rearrangement and the Heck reaction . The introduction of sulfonyl, alkyl, or aralkyl groups can increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully known. The molecular weight is 226.67800 . The predicted boiling point is 330.0±37.0 °C and the predicted density is 1.245±0.06 g/cm3 .Scientific Research Applications
Synthesis and Physiological Activity
Compounds such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, including 6-fluoro derivatives, have been studied extensively for their synthesis methods and physiological activities. Research has shown that these compounds exhibit a broad spectrum of pharmacological activity, making them of interest in medicinal chemistry (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).
Pharmacological Properties
Studies have demonstrated that derivatives of tetrahydro-1H-pyrido[4,3-b]indole show a range of pharmacological activities including antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and neuroprotective properties. This broad spectrum of activity highlights their potential in pharmaceutical applications (Ivanov, Afanas'ev, & Bachurin, 2001).
Antioxidant and Cytotoxicity Properties
In vitro studies have indicated that various 6-methoxytetrahydro-β-carboline derivatives show moderate antioxidant properties. These findings are significant for exploring the potential use of these compounds in managing oxidative stress-related conditions (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Radiopharmaceutical Applications
The compound [(18) F]T807, which includes a fluorine-18 labeled pyrido[4,3-b]indole derivative, has shown promise as a PET radiopharmaceutical for imaging paired helical filaments of tau in clinical trials. This application underscores the potential of fluorinated derivatives in diagnostic imaging (Shoup et al., 2013).
Anticancer Research
Novel derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole have been designed and synthesized with demonstrated anti-tumor activity. These findings contribute to the ongoing search for effective anticancer agents (Feng, Teng, Gu, Yu, Luo, & Ye, 2018).
Mechanism of Action
Future Directions
The future directions for the study of 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole could involve further exploration of its antitumor activity and the development of novel derivatives with increased activity . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.
properties
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,13-14H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOAZAKVBMIMKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-amino-3-(3-ethoxypropylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate](/img/structure/B2396784.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2396787.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2396789.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2396795.png)
![N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396797.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)

![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide](/img/structure/B2396807.png)